molecular formula C16H24O6 B8000189 3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol

Cat. No.: B8000189
M. Wt: 312.36 g/mol
InChI Key: VYAOVIOGLUKAAR-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol is a synthetic organic compound featuring a 1-propanol backbone substituted with two distinct groups:

  • Position 3: A 1,3-dioxanyl group attached via a two-carbon chain, which may enhance solubility or metabolic stability compared to simpler alkyl substituents.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-18-13-9-11(10-14(19-2)16(13)20-3)12(17)5-6-15-21-7-4-8-22-15/h9-10,12,15,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAOVIOGLUKAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of robust catalysts and continuous flow reactors could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The 1,3-dioxane ring can also influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule and provide insight into substituent effects:

2-(4-Allyl-2,6-Dimethoxyphenoxy)-1-(3,4,5-Trimethoxyphenyl)-1-Propanol
  • Structure: Differs at position 2 of the propanol chain, featuring a phenoxy group substituted with allyl and methoxy groups.
  • Biological Activity : Demonstrated molecular docking affinity for aldose reductase, a target in diabetic neuropathy therapy .
  • Source : Isolated from nutmeg (Myristica fragrans) oleoresin .
  • Key Difference: The phenoxy group may confer different steric and electronic properties compared to the dioxanyl substituent in the target compound.
(E)-3-Phenyl-1-(3,4,5-Trimethoxyphenyl)Prop-2-En-1-One
  • Structure: Replaces the propanol backbone with a propenone (α,β-unsaturated ketone) system.
  • Relevance : Highlights the impact of functional group variation (ketone vs. alcohol) on reactivity and bioactivity. This compound is a synthetic intermediate in chalcone derivatives .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-Trimethoxyphenyl)Acetamide
  • Structure : An acetamide derivative with the 3,4,5-trimethoxyphenyl group linked to a benzothiazole ring.
  • Significance : Illustrates the versatility of the trimethoxyphenyl moiety in drug design, particularly for kinase inhibitors or antiproliferative agents .
Substituent Effects:
  • Dioxanyl Group : Likely enhances solubility in polar solvents due to its oxygen-rich cyclic ether structure.
  • Propanol vs. Propenone: The alcohol group in propanol derivatives supports hydrogen bonding, whereas the ketone in propenones may enhance electrophilicity for covalent interactions.

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol is a complex organic compound notable for its potential biological activities. With a molecular formula of C16H24O6 and a molecular weight of 312.36 g/mol, this compound features a unique structure that combines a 1,3-dioxane ring and a trimethoxyphenyl group, which may contribute to its diverse pharmacological properties.

The compound's chemical structure is characterized by the following:

PropertyValue
IUPAC Name 3-(1,3-dioxan-2-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-ol
Molecular Formula C16H24O6
Molecular Weight 312.36 g/mol
CAS Number 1443350-17-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trimethoxyphenyl moiety may engage with specific enzymes or receptors, influencing their activity and leading to significant biological effects. The presence of the 1,3-dioxane ring enhances the stability and reactivity of the compound, potentially affecting its bioavailability and efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through the modulation of inflammatory pathways.
  • Antimicrobial Properties : There is emerging evidence that suggests this compound may exhibit antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antioxidant Study :
    • A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control samples.
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophage cell lines.
  • Antimicrobial Testing :
    • This compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth at varying concentrations.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
1,3-DioxaneLimited biological activity
TrimethoxybenzeneAntioxidant but less potent
Other Trimethoxyphenyl derivativesVariable effects depending on structure

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